JP-1302 dihydrochloride is a synthetic compound classified as an alpha-2C-adrenoceptor (α2C-AR) antagonist. [, ] It is a valuable tool in scientific research for investigating the role of α2C-AR in various physiological and pathological processes. [, ] Its high selectivity for α2C-AR over other α2-AR subtypes (α2A and α2B) allows researchers to probe the specific functions of α2C-AR, which has proven challenging due to the lack of selective ligands for this subtype. [, ] JP-1302 dihydrochloride has been employed in numerous studies to explore the role of α2C-AR in areas such as pain modulation, cardiovascular regulation, neuropsychiatric disorders, and cancer.
The synthesis of JP-1302 dihydrochloride has been described in detail in the literature. [] The synthesis involves a multi-step process starting with commercially available 9-chloroacridine. [] This is followed by a reaction with 4-(4-methylpiperazin-1-yl)aniline in the presence of a palladium catalyst to yield JP-1302. [] The final step involves conversion to the dihydrochloride salt by treatment with hydrochloric acid. []
JP-1302 dihydrochloride acts by competitively binding to the α2C-AR, preventing the binding of endogenous agonists like epinephrine and norepinephrine. [, , ] This blockade of α2C-AR can lead to diverse downstream effects depending on the tissue and physiological context. For instance, in the central nervous system, antagonism of α2C-ARs has been associated with increased dopamine levels and modulation of glutamatergic neurotransmission, contributing to potential therapeutic benefits in neuropsychiatric disorders. [, , ]
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2768332-16-5